![molecular formula C19H17ClN4O2S B2656080 N-(3-chloro-2-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251588-03-0](/img/structure/B2656080.png)
N-(3-chloro-2-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Research
Heterocyclic compounds, especially those containing oxadiazole and pyridine rings, are frequently explored for their diverse biological activities. These structures are common in drug discovery efforts due to their pharmacological potential. For example, compounds with 1,3,4-oxadiazole and pyridinyl moieties have been synthesized and screened for cytotoxicity against various cancer cell lines, showcasing the importance of these heterocycles in developing anticancer agents (Vinayak et al., 2014).
Pharmacological Applications
The incorporation of chloro and methylphenyl groups, as indicated in the chemical name, suggests potential for exploring interactions with biological targets. Compounds with similar structural motifs have been evaluated for their anticancer properties, indicating the relevance of such molecules in medicinal chemistry and oncology research. For instance, novel acetamide derivatives have been studied for their antitumor evaluation, revealing significant inhibitory effects against human cancer cell lines (Shams et al., 2010).
Chemical Synthesis and Stability
Research on structural analogs often includes investigations into improving metabolic stability, which is crucial for the development of pharmacologically active compounds. The study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors demonstrates efforts to enhance the stability of therapeutic agents through modifications of heterocyclic rings, which could be relevant to optimizing the stability and activity of compounds like the one (Stec et al., 2011).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-11-14(20)3-2-4-15(11)22-16(25)10-27-17-9-13(7-8-21-17)19-23-18(24-26-19)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSUKLZUMBNQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide |
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